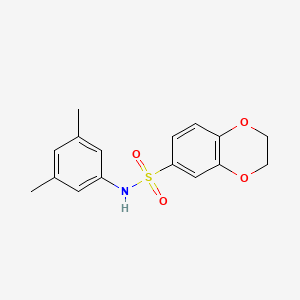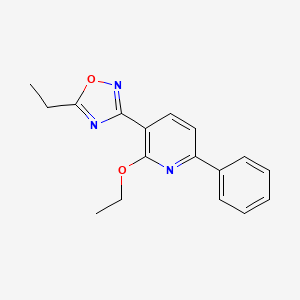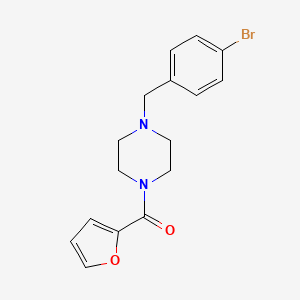
N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as DBDS, is a sulfonamide compound that has gained attention in scientific research due to its potential applications as a biological probe, drug discovery tool, and therapeutic agent. DBDS is a synthetic compound that can be prepared through various chemical synthesis methods. In
作用機序
The mechanism of action of N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its ability to bind to specific targets such as enzymes and proteins. This compound binds to these targets through interactions with amino acid residues and other functional groups. This binding can result in inhibition of enzyme activity or modulation of protein function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in laboratory experiments. For example, this compound has been shown to inhibit the growth of certain cancer cells and to reduce inflammation in animal models. This compound has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in laboratory experiments is its ability to selectively bind to and inhibit specific targets. This can allow researchers to study the function of these targets in a more precise manner. However, one limitation of using this compound is its potential for off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for research involving N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One area of interest is the development of this compound-based therapeutics for the treatment of various diseases such as cancer and neurodegenerative disorders. Another area of interest is the use of this compound as a tool for studying the function of specific enzymes and proteins in biological systems. Additionally, further research is needed to better understand the potential limitations and off-target effects of this compound in laboratory experiments.
合成法
N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be synthesized through a multi-step process involving several chemical reactions. One common method for synthesizing this compound involves the reaction of 2,3-dihydro-1,4-benzodioxine with 3,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain this compound as a white crystalline solid.
科学的研究の応用
N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been used as a biological probe and drug discovery tool due to its ability to selectively bind to and inhibit certain enzymes and proteins. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in regulating pH balance in the body. This compound has also been used to study the function of proteins such as the cystic fibrosis transmembrane conductance regulator (CFTR), which is involved in ion transport across cell membranes.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-7-12(2)9-13(8-11)17-22(18,19)14-3-4-15-16(10-14)21-6-5-20-15/h3-4,7-10,17H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWXFKFJLFVPPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5858364.png)
![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5858372.png)


![8-methoxy-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B5858387.png)

![N-(5-bromo-8-quinolinyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5858402.png)
amino]methyl}-4-nitrophenol](/img/structure/B5858433.png)

![N-(3-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5858450.png)
![2-[(1-benzothien-2-ylmethylene)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5858457.png)

![4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methylthiophene-2-carbaldehyde semicarbazone](/img/structure/B5858467.png)
